Cas no 1141057-92-2 (3-Cinnamamidobenzoic Acid)

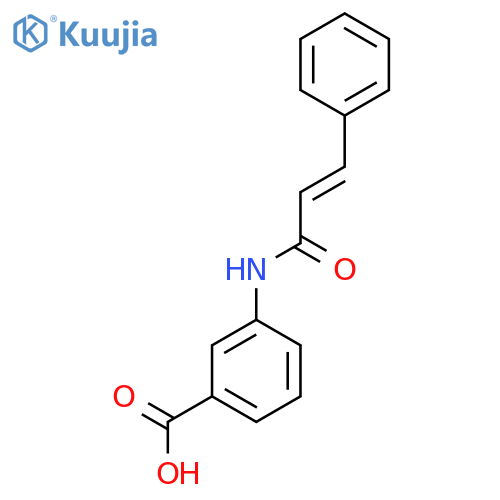

3-Cinnamamidobenzoic Acid structure

商品名:3-Cinnamamidobenzoic Acid

CAS番号:1141057-92-2

MF:C16H13NO3

メガワット:267.279324293137

MDL:MFCD00585576

CID:4786274

3-Cinnamamidobenzoic Acid 化学的及び物理的性質

名前と識別子

-

- 3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid

- MLS000714181

- 3-(Cinnamoylamino)benzoic acid

- SMR000274161

- 3-cinnamamidobenzoic acid

- 3-{[(E)-3-Phenyl-2-propenoyl]amino}benzoic acid

- ARONIS020740

- cid_764129

- BDBM63504

- HMS2687B12

- STK037349

- ST45034460

- 3-[[(E)-3-phenylacryloyl]amino]benzoic acid

- 3-((2E)-3-phenylprop-2-enoylamino)benzoic acid

- 3-{[(2E)-3-phenylprop-2-enoyl]amino}benzoic acid

- 3-[[(E)-1-o

- 3-Cinnamamidobenzoic Acid

-

- MDL: MFCD00585576

- インチ: 1S/C16H13NO3/c18-15(10-9-12-5-2-1-3-6-12)17-14-8-4-7-13(11-14)16(19)20/h1-11H,(H,17,18)(H,19,20)/b10-9+

- InChIKey: RYDHSPJJPLZJMX-MDZDMXLPSA-N

- ほほえんだ: O=C(/C=C/C1C=CC=CC=1)NC1C=CC=C(C(=O)O)C=1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 372

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 66.4

3-Cinnamamidobenzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C988533-100mg |

3-Cinnamamidobenzoic Acid |

1141057-92-2 | 100mg |

$ 210.00 | 2022-06-06 | ||

| Matrix Scientific | 173572-5g |

3-{[(E)-3-Phenyl-2-propenoyl]amino}benzoic acid |

1141057-92-2 | 5g |

$810.00 | 2023-09-10 | ||

| TRC | C988533-50mg |

3-Cinnamamidobenzoic Acid |

1141057-92-2 | 50mg |

$ 135.00 | 2022-06-06 | ||

| TRC | C988533-10mg |

3-Cinnamamidobenzoic Acid |

1141057-92-2 | 10mg |

$ 50.00 | 2022-06-06 | ||

| Matrix Scientific | 173572-1g |

3-{[(E)-3-Phenyl-2-propenoyl]amino}benzoic acid |

1141057-92-2 | 1g |

$316.00 | 2023-09-10 | ||

| Matrix Scientific | 173572-10g |

3-{[(E)-3-Phenyl-2-propenoyl]amino}benzoic acid |

1141057-92-2 | 10g |

$1170.00 | 2023-09-10 |

3-Cinnamamidobenzoic Acid 関連文献

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

1141057-92-2 (3-Cinnamamidobenzoic Acid) 関連製品

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬